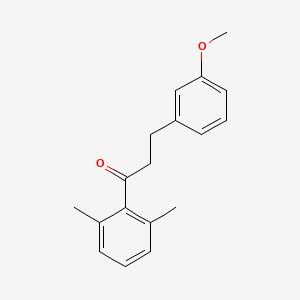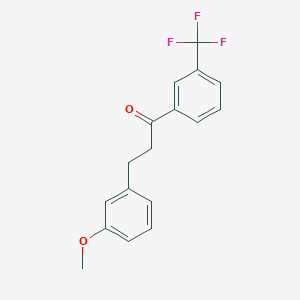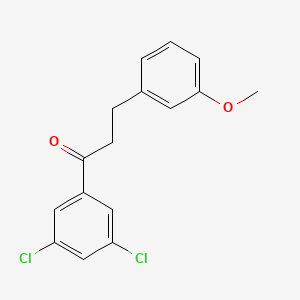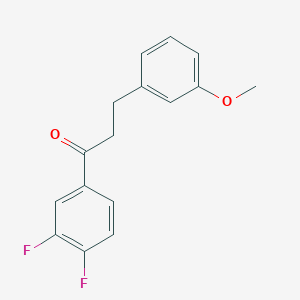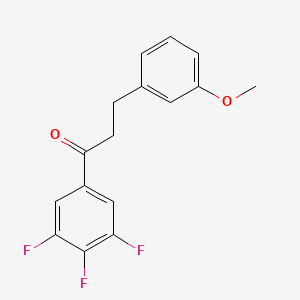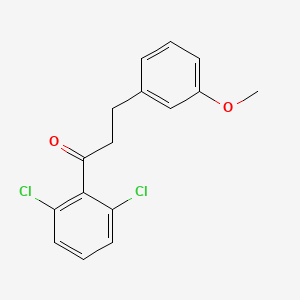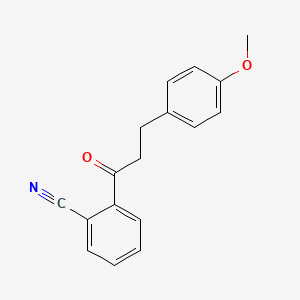
4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4’-Chloro-3-(3-chlorophenyl)-2’-fluoropropiophenone” is a complex organic molecule that likely contains two chlorophenyl groups and a fluoropropiophenone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as boronic acids and their derivatives are synthesized through cross-coupling reactions, catalysis, and other methods in medicinal chemistry, polymer, or optoelectronics materials . Protodeboronation of pinacol boronic esters is one method used in the synthesis of related compounds .科学的研究の応用
Synthesis and Molecular Structure Analysis
One of the research applications of compounds related to 4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone involves their synthesis and detailed molecular structure analysis. For instance, the study by Satheeshkumar et al. (2017) focused on synthesizing compounds from amino benzophenones and examining their molecular geometry, chemical reactivity, vibrational frequencies, and molecular electrostatic potential through spectral analysis and quantum chemical studies. This research highlights the importance of understanding the chemical and physical properties of such compounds, which can be critical for their potential applications in various fields, including material science and pharmacology (Satheeshkumar et al., 2017).
Crystal Structure and Phase Behavior
The research by Oswald et al. (2005) presents another application by investigating the crystal structures of monofluoro- and monochlorophenols under different conditions, such as low temperatures and high pressures. This study provides insights into the phase behavior and polymorphism of these compounds, which is crucial for understanding their solid-state properties and potential applications in crystal engineering and material sciences (Oswald et al., 2005).
Biocatalytic Reduction
Another significant application is demonstrated by the use of Saccharomyces cerevisiae for the biocatalytic reduction of 3-chloro-4-fluoropropiophenone. This research by 이해룡 et al. (2011) optimized the reduction process and achieved a 100% conversion rate under specific conditions, showcasing the potential of biocatalysis in the synthesis and modification of complex organic compounds (이해룡 et al., 2011).
Polymer Synthesis
The synthesis of new materials, such as multiblock copolymers, represents another application area. Ghassemi et al. (2004) reported the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics and their subsequent sulfonation to produce multiblock copolymers. These copolymers, with potential applications as proton exchange membranes, highlight the role of such chloro-fluoro compounds in advancing polymer chemistry and materials science (Ghassemi et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKHMPBXWKJJGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644447 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone | |
CAS RN |
898787-34-3 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

